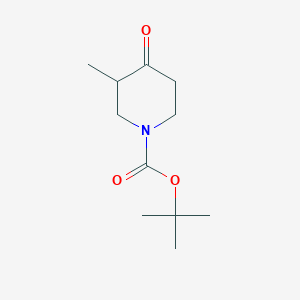

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSBNWIPICCWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939420 | |

| Record name | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181269-69-2 | |

| Record name | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry, plays a pivotal role in the synthesis of a diverse array of pharmaceutical agents. Its rigid piperidone core, coupled with the presence of a bulky tert-butyloxycarbonyl (Boc) protecting group and a methyl substituent, offers a unique stereochemical and electronic profile for the development of novel therapeutics. This guide provides a comprehensive overview of the essential physical properties of this compound, offering both reported and predicted data to facilitate its effective use in research and development. Understanding these properties is paramount for optimizing reaction conditions, purification strategies, and formulation development.

Chemical Structure and Key Identifiers

-

IUPAC Name: this compound[1]

-

Synonyms: N-Boc-3-methyl-4-piperidone, 1-Boc-3-methyl-piperidin-4-one[2][3]

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.

| Property | Value | Source (Experimental/Predicted) |

| Appearance | Off-white solid | [3] (Experimental) |

| Melting Point | 45 °C | [3] (Experimental) |

| Boiling Point | 298.8 ± 33.0 °C | [3] (Predicted) |

| Density | 1.060 g/cm³ | [3] (Predicted) |

| Solubility | Insoluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. | [5][6] (General for N-Boc piperidones) |

| pKa | -1.54 ± 0.40 | [3] (Predicted) |

Detailed Methodologies for Physical Property Determination

The accurate determination of physical properties is fundamental to the characterization of any chemical compound. The following section details the standard experimental protocols for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (for liquids or low-melting solids)

Given that the reported melting point is 45 °C, the compound is a solid at room temperature. However, for purification by distillation or for characterization at elevated temperatures, its boiling point is a relevant parameter. The predicted boiling point is high, suggesting that vacuum distillation would be necessary to prevent decomposition.

Protocol: Micro-Boiling Point Determination

This method is suitable for small sample quantities.

-

Sample Preparation: A small amount of the molten compound (a few microliters) is introduced into a small-diameter test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

Heating: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Caption: Micro-Boiling Point Determination Workflow.

Density Determination

The density of a solid organic compound can be determined using various methods. The displacement method is a common and straightforward approach.

Protocol: Liquid Displacement Method

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, given its reported insolubility), and the initial volume is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.

References

- 1. This compound | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-BOC-3-METHYL-PIPERIDIN-4-ONE | 181269-69-2 [chemicalbook.com]

- 4. This compound | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. chembk.com [chembk.com]

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate chemical structure

An In-depth Technical Guide to tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, synthesis, characterization, and applications, with a focus on the causal reasoning behind established protocols and its strategic importance in pharmaceutical development.

Introduction and Strategic Importance

This compound is a functionally rich piperidine derivative. The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutics. This specific intermediate is distinguished by three key features: a ketone at the 4-position, a methyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This combination of functionalities makes it an exceptionally versatile precursor for creating complex molecular architectures.

Its most notable application is as a key intermediate in the synthesis of novel Janus kinase (JAK) inhibitors, such as CP-690550 (Tofacitinib), which are used in the treatment of autoimmune diseases.[1] The methyl group at the C3 position introduces a chiral center, allowing for the development of stereospecific drugs, which can significantly improve pharmacological activity and reduce off-target side effects.[2] The ability to produce this compound in a highly pure, optically active form is therefore of great industrial and pharmaceutical importance.[2]

Chemical Structure and Physicochemical Properties

The structural arrangement of this compound dictates its chemical behavior and synthetic utility.

-

IUPAC Name: this compound[3]

-

CAS Number: 181269-69-2[3]

-

Molecular Formula: C₁₁H₁₉NO₃[3]

-

Molecular Weight: 213.27 g/mol [3]

The core of the molecule is a six-membered piperidine ring. The Boc group serves as a crucial protecting group for the secondary amine, preventing its participation in unwanted side reactions while increasing the compound's solubility in organic solvents. The ketone at C4 and the methyl group at C3 are key functional handles for subsequent chemical modifications and stereochemical control.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 213.27 g/mol | PubChem[3] |

| Molecular Formula | C₁₁H₁₉NO₃ | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Exact Mass | 213.13649347 Da | PubChem[3] |

| SMILES | CC1CN(CCC1=O)C(=O)OC(C)(C)C | PubChem[3] |

Synthesis and Mechanistic Rationale

An efficient, high-yield synthesis is critical for the industrial application of this intermediate. One documented approach involves a multi-step process starting from readily available 4-methylpyridinium.[1] This pathway demonstrates a logical sequence of transformations designed to install the required functionalities with high control.

Caption: Synthetic workflow for the target intermediate.

Detailed Synthesis Protocol

The following protocol is based on a reported synthesis with an overall yield of up to 80.2%.[1]

Step 1: N-Benzylation of 4-Methylpyridinium

-

Protocol: 4-methylpyridinium is subjected to an SN2 substitution reaction with benzyl chloride.

-

Causality: The benzyl group is introduced as a robust protecting group for the nitrogen atom, which can be easily removed later under mild hydrogenolysis conditions (debenzylation). This is preferable to using the pyridine ring directly in reduction steps, which can be challenging.

Step 2: Reduction to Piperidine Ring

-

Protocol: The resulting 1-benzyl-3-hydroxy-4-methylpyridium chloride is reduced using sodium borohydride (NaBH₄).

-

Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting the pyridinium salt to the corresponding tetrahydropyridine and subsequently to the fully saturated N-benzyl-3-hydroxy-4-methylpiperidine. The choice of solvent and its concentration is critical for achieving high yield in this step.[1]

Step 3: Oxidation of the Secondary Alcohol

-

Protocol: The secondary alcohol at C3 is oxidized to a ketone using Jones reagent (CrO₃ in sulfuric acid) under mild temperature conditions.

-

Causality: Jones oxidation is a classic and powerful method for converting secondary alcohols to ketones. Performing the reaction at mild temperatures is crucial to prevent over-oxidation or other side reactions, yielding N-benzyl-4-oxo-3-methylpiperidine.

Step 4: Debenzylation (Deprotection)

-

Protocol: The N-benzyl group is removed via catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst.

-

Causality: Catalytic hydrogenolysis is a clean and efficient method for cleaving benzyl amines. The benzyl group is converted to toluene, and the secondary amine (3-methyl-4-oxopiperidine) is liberated without affecting the ketone or the rest of the piperidine ring.

Step 5: N-Boc Protection

-

Protocol: The final step involves the acylation of the secondary amine with di-tert-butyl dicarbonate (Boc anhydride).

-

Causality: This step installs the N-Boc protecting group, yielding the final target product. The Boc group is essential for subsequent synthetic manipulations, as it deactivates the nitrogen nucleophilicity and provides steric bulk, directing reactions at other sites. It can be easily removed later under acidic conditions.

Spectroscopic and Analytical Characterization

To ensure the purity and confirm the identity of the synthesized compound, a combination of spectroscopic methods is employed. The purities and structures of intermediates and the final product are typically examined by GC, GC-MS, IR, and ¹H-NMR.[1]

Table 2: Expected Spectroscopic Data

| Technique | Characteristic Feature | Rationale |

|---|---|---|

| ¹H-NMR | Singlet ~1.4 ppm (9H) | Corresponds to the nine equivalent protons of the tert-butyl group on the Boc protector. |

| Multiplets ~2.0-4.0 ppm | Complex signals corresponding to the protons on the piperidine ring. | |

| Doublet ~1.1 ppm (3H) | Corresponds to the protons of the methyl group at C3, split by the adjacent proton. | |

| IR | Strong absorption ~1715 cm⁻¹ | Characteristic C=O stretch of the ketone in the six-membered ring. |

| Strong absorption ~1690 cm⁻¹ | Characteristic C=O stretch of the carbamate in the Boc group. |

| Mass Spec (MS) | [M+H]⁺ at m/z = 214.14 | Molecular ion peak corresponding to the protonated molecule. |

Applications in Pharmaceutical Synthesis

The primary value of this compound lies in its role as a versatile intermediate for synthesizing complex, high-value pharmaceutical agents.

Caption: Logical pathway from intermediate to therapeutic agent.

Case Study: Synthesis of JAK Inhibitors

The tyrosine kinase Jak3 is a crucial enzyme in the signaling pathways of several interleukins (IL-2, -4, -7, etc.), which are vital for T-cell and B-cell development.[1] Inhibiting Jak3 is a validated therapeutic strategy for treating autoimmune disorders like rheumatoid arthritis.

This compound serves as a foundational scaffold for building the core of Jak3 inhibitors. The ketone at the C4 position is a key handle for introducing the necessary side chains, often via reductive amination, to build out the final drug molecule. The stereochemistry at the C3 methyl group is critical for achieving the correct three-dimensional orientation required for potent and selective binding to the kinase's active site. Patents have been filed for methods to produce optically active versions of this intermediate to support the synthesis of specific isomers for pharmaceutical use.[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

GHS Hazard Classification

The compound is classified with the following hazards:

-

H302: Harmful if swallowed[3]

-

H312: Harmful in contact with skin[4]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H332: Harmful if inhaled[4]

-

H335: May cause respiratory irritation[4]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.[5]

-

Personal Protection: Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[4] If dust generation is possible, a dust respirator is required.

-

Safe Practices: Avoid all personal contact, including inhalation of dust or fumes.[4] Do not eat, drink, or smoke in the handling area.[4] Wash hands and any exposed skin thoroughly after handling.[6]

Storage

-

Keep containers securely sealed when not in use.[4]

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep away from incompatible materials such as strong acids and oxidizing agents.[6]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that enables the efficient synthesis of complex and stereochemically defined pharmaceutical agents. Its carefully arranged functional groups—the protected amine, the reactive ketone, and the chiral center—provide a robust platform for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is essential for any research or development professional working in the field of small molecule drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]

- 3. This compound | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS Number: 181269-69-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, detailed synthetic protocols with mechanistic insights, rigorous analytical characterization, and its pivotal role in the synthesis of significant pharmaceutical agents.

Core Molecular Identity and Properties

This compound, registered under CAS number 181269-69-2, is a heterocyclic organic compound. It features a piperidin-4-one ring functionalized with a methyl group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This Boc protecting group is instrumental in synthetic chemistry, as it is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 181269-69-2 | [2] |

| Molecular Formula | C₁₁H₁₉NO₃ | [2] |

| Molecular Weight | 213.27 g/mol | [2] |

| Appearance | White to yellow solid or liquid | [3] |

| Melting Point | 45-54 °C | [1][4] |

| Boiling Point | 298.8±33.0 °C (Predicted) | [5] |

| Density | 1.1±0.1 g/cm³ | [6] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. Sparingly soluble in polar protic solvents. | [7] |

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound is of significant interest due to its application as a crucial intermediate. One efficient and scalable approach begins with readily available 4-methylpyridinium.[6]

Synthetic Pathway Overview

A multi-step synthesis has been reported, demonstrating a practical route to the target molecule with a good overall yield.[6] The key transformations involve N-benzylation, selective reduction of the pyridine ring, oxidation of the resulting alcohol, and a final debenzylation-protection step.

References

- 1. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 2. This compound | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to the Spectral Analysis of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectral data for tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, notably the Janus kinase (JAK) inhibitor, Tofacitinib.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both reported spectral data and a detailed theoretical analysis to aid in the characterization of this molecule.

Introduction and Significance

This compound (also known as N-Boc-3-methyl-4-piperidone) is a heterocyclic building block of significant interest in medicinal chemistry.[3] Its rigid piperidone core, substituted with a methyl group and protected with a tert-butoxycarbonyl (Boc) group, makes it a versatile precursor for creating complex molecular architectures with specific stereochemistry. The Boc protecting group allows for controlled reactions at other sites of the molecule and can be readily removed under acidic conditions, a common strategy in multi-step organic synthesis.[1]

The structural characterization of this intermediate is paramount to ensure the purity and identity of subsequent compounds in a synthetic pathway. This guide delves into the expected and reported data from three primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

Predicted ¹H NMR Spectral Analysis

The structure of this compound suggests a complex pattern of signals due to the chirality at the C3 position and the conformational rigidity of the piperidine ring. The protons are diastereotopic, meaning they are chemically non-equivalent and will show distinct signals and couplings.

Expected Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| C(CH₃)₃ (Boc group) | ~1.45 | Singlet (s) | 9H | The nine protons of the tert-butyl group are equivalent and show a characteristic sharp singlet. |

| CH-CH ₃ (Methyl group) | ~1.10 | Doublet (d) | 3H | The methyl group at C3 is coupled to the adjacent methine proton, resulting in a doublet. |

| CH -CH₃ (Methine proton at C3) | ~2.6-2.8 | Multiplet (m) | 1H | This proton is coupled to the adjacent methyl group and the two protons at C2, leading to a complex multiplet. |

| Piperidine Ring Protons (C2, C5, C6) | ~2.4-4.2 | Multiplets (m) | 6H | These protons are all non-equivalent and will show complex splitting patterns due to geminal and vicinal coupling. The protons on carbons adjacent to the nitrogen and the carbonyl group will be the most deshielded. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (Ketone) | ~208 | The carbonyl carbon of a ketone typically resonates in this downfield region. |

| C =O (Carbamate) | ~155 | The carbonyl carbon of the Boc group is deshielded by the adjacent oxygen and nitrogen atoms. |

| C (CH₃)₃ (Boc quaternary) | ~80 | The quaternary carbon of the tert-butyl group. |

| C H₂ (Piperidine ring) | ~40-55 | The methylene carbons of the piperidine ring. Carbons closer to the nitrogen atom will be more deshielded. |

| C H-CH₃ (Methine carbon) | ~45 | The methine carbon at the C3 position. |

| C (CH₃)₃ (Boc methyls) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |

| CH-C H₃ (Methyl carbon) | ~12 | The methyl group at the C3 position. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Spectral Analysis

The key functional groups in this compound are the ketone and the carbamate.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O (Ketone) | ~1720 | Strong | The stretching vibration of the ketone carbonyl group. |

| C=O (Carbamate) | ~1690 | Strong | The stretching vibration of the carbamate carbonyl group, typically at a slightly lower wavenumber than a ketone. |

| C-N (Carbamate) | ~1250-1350 | Medium-Strong | The stretching vibration of the C-N bond in the carbamate. |

| C-H (sp³ hybridized) | ~2850-3000 | Medium | The stretching vibrations of the C-H bonds in the piperidine ring, methyl, and tert-butyl groups. |

Experimental Protocol for IR Data Acquisition (ATR)

References

An In-depth Technical Guide to the Solubility of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate

Introduction

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate is a crucial heterocyclic building block in modern medicinal chemistry. Its substituted piperidine core is a common motif in a wide array of pharmacologically active molecules. As an intermediate, its synthesis, purification, and use in subsequent reactions are frequent operations in drug discovery and development pipelines[1]. A thorough understanding of its physical properties, particularly its solubility in various organic solvents, is paramount for efficient process development, reaction optimization, and formulation studies.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No: 181269-69-2). While extensive quantitative solubility data for this specific intermediate is not widely published, this document synthesizes foundational chemical principles, qualitative data from related synthetic procedures, and established analytical methodologies to empower researchers. Herein, we will explore the theoretical underpinnings of its solubility, provide guidance on solvent selection, and detail a robust experimental protocol for precise solubility determination.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key features that dictate its interactions with different solvents:

-

A Polar Core: The piperidin-4-one ring contains a ketone (C=O) and a carbamate nitrogen, both of which are polar and can act as hydrogen bond acceptors.

-

A Lipophilic Protecting Group: The tert-butoxycarbonyl (Boc) group is bulky and non-polar, contributing significantly to the molecule's lipophilicity.

-

An Alkyl Substituent: The methyl group at the 3-position adds to the non-polar character.

-

Lack of Hydrogen Bond Donors: The molecule lacks acidic protons (like O-H or N-H), meaning it cannot act as a hydrogen bond donor.

Key Physicochemical Properties: [2]

-

Molecular Formula: C₁₁H₁₉NO₃

-

Molecular Weight: 213.27 g/mol

-

Hydrogen Bond Donor Count: 0

-

Hydrogen Bond Acceptor Count: 3 (Two on the carbamate, one on the ketone)

-

Computed XLogP3: 1.1

The XLogP3 value of 1.1 indicates a relatively balanced lipophilic and hydrophilic character, suggesting moderate solubility in a range of polar organic solvents and limited solubility in highly non-polar solvents or water.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility[3]. This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Solvent Classes and Predicted Solubility

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions and can accept hydrogen bonds, but they do not donate them. Given the structure of the target molecule, with its polar ketone and carbamate groups, high solubility is predicted in these solvents. This is supported by patent literature describing the use of solvents like dichloromethane and ethyl acetate in reaction steps involving this compound[4].

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. While the target molecule cannot donate hydrogen bonds, the polar core will interact favorably with these solvents. Good to moderate solubility is expected . Similar N-Boc protected piperidines are known to be soluble in methanol[5].

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The bulky, non-polar Boc group and methyl substituent provide some compatibility, but the polar piperidinone core will limit solubility. Low to moderate solubility is predicted , likely being higher in toluene (due to its aromaticity allowing for some induced dipole interactions) than in aliphatic hydrocarbons like hexane.

-

Aqueous Solvents (e.g., Water): The molecule's significant non-polar surface area from the Boc group and its inability to donate hydrogen bonds to the water network predict very low solubility in water. The limited solubility of other N-Boc piperidines in water supports this prediction[6].

The logical relationship for predicting solubility is visualized below.

Caption: Logical workflow for predicting solubility based on solute and solvent properties.

Qualitative Solubility Assessment

Based on the theoretical framework and anecdotal evidence from synthesis literature, a qualitative solubility guide can be compiled. This serves as a practical starting point for solvent screening in the laboratory.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM) | High | Excellent match for the molecule's polarity. Frequently used in synthesis[4]. |

| Esters | Ethyl Acetate (EtOAc) | High | Good polarity match; effective solvent for extraction and chromatography of similar compounds[4]. |

| Ketones | Acetone | High | Polar aprotic nature is well-suited for dissolving the polar core. |

| Ethers | Tetrahydrofuran (THF) | High | Strong polar aprotic solvent. |

| Alcohols | Methanol, Ethanol | Good to Moderate | Polar protic nature interacts well with the ketone and carbamate groups[5]. |

| Aromatic | Toluene | Moderate to Low | Can accommodate the non-polar Boc group, but less effective for the polar core[4]. |

| Aliphatic | Hexane, Heptane | Low | Primarily dispersion forces; poor match for the polar functionality. |

| Aqueous | Water | Very Low | The large hydrophobic Boc group and lack of H-bond donation lead to poor hydration[6]. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, the isothermal shake-flask method is the gold standard and most reliable technique[7][8][9]. This method establishes the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a defined temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound to a glass vial. "Excess" means adding enough solid so that undissolved particles are clearly visible after equilibration. This ensures the solution is saturated.

-

Accurately add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C ± 1 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established. Preliminary experiments can be run to determine the minimum time required[10].

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Accurately dilute the filtered sample with a known volume of the solvent to bring its concentration into the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration.

-

-

Quantification and Calculation:

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility (S) in the solvent using the following formula: S (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor

-

The experimental workflow is illustrated in the diagram below.

Caption: Standard Shake-Flask method workflow for solubility determination.

Safety Precautions

This compound is harmful if swallowed and may cause skin and eye irritation[2][11].

-

Always handle the compound in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for the compound and all solvents before beginning work[11].

Conclusion

While a definitive, publicly available database of quantitative solubility for this compound is not available, a strong predictive understanding can be achieved through the application of fundamental chemical principles. The molecule's structure suggests high solubility in polar aprotic solvents like dichloromethane and ethyl acetate, good solubility in alcohols, and poor solubility in non-polar hydrocarbons and water. For researchers requiring precise quantitative data for process modeling, formulation, or other critical applications, the detailed shake-flask protocol provided in this guide offers a reliable and universally accepted method for its determination. Adherence to this experimental methodology will ensure the generation of accurate and reproducible solubility data, facilitating more efficient and robust drug development processes.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]

- 5. N-Boc-3-Piperidinepropionic Acid | Properties, Uses, Safety Data & Supplier Information – Buy High Purity in China [chemheterocycles.com]

- 6. Buy N-BOC-piperidine-4-carboxylic acid (EVT-1220315) | 174286-31-8 [evitachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 9. researchgate.net [researchgate.net]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Stability and Storage of N-Boc-3-methyl-4-piperidone

Abstract

N-Boc-3-methyl-4-piperidone is a pivotal intermediate in contemporary pharmaceutical synthesis, valued for its role in constructing complex heterocyclic scaffolds. The integrity of this compound is paramount to the success of multi-step synthetic routes, directly impacting yield, purity, and the overall safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability profile of N-Boc-3-methyl-4-piperidone, detailing its intrinsic chemical liabilities, recommended storage and handling conditions, and robust analytical methodologies for stability assessment. This document is intended to serve as an essential resource for researchers, chemists, and professionals in drug development, ensuring the optimal utilization of this critical building block.

Introduction: The Strategic Importance of N-Boc-3-methyl-4-piperidone in Synthesis

N-Boc-3-methyl-4-piperidone, with a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol , belongs to the class of N-protected heterocyclic ketones.[1][2][3] Its structure incorporates two key features that define its utility and its stability: the piperidone ring, a common motif in a vast array of biologically active molecules, and the tert-butyloxycarbonyl (Boc) protecting group, which masks the secondary amine. This protection strategy allows for selective reactions at the ketone functionality and other positions before revealing the nitrogen for subsequent synthetic transformations.[4] The presence of the methyl group at the 3-position introduces a chiral center, adding to its significance in the stereoselective synthesis of complex targets.

Given its role as a precursor, any degradation of N-Boc-3-methyl-4-piperidone can introduce impurities that may be difficult to remove in later stages, potentially compromising the final API. Therefore, a thorough understanding of its stability under various conditions is not merely an academic exercise but a critical aspect of process development and quality control.

Chemical Stability Profile and Degradation Pathways

The stability of N-Boc-3-methyl-4-piperidone is primarily dictated by the lability of the Boc protecting group and the reactivity of the piperidone ring.

The Lability of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions. The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide. This acid-catalyzed deprotection is a fundamental transformation in synthetic chemistry but also represents the primary degradation pathway for this compound.

Conversely, the Boc group is generally stable under basic and nucleophilic conditions, which allows for a wide range of synthetic manipulations at other parts of the molecule.[4]

Piperidone Ring Stability and Potential Degradation

The 4-piperidone core is a six-membered heterocyclic ring containing a ketone. While generally stable, it can be susceptible to certain degradation pathways:

-

Oxidative Degradation: The piperidone ring, particularly the carbons adjacent to the nitrogen and the carbonyl group, can be susceptible to oxidation, potentially leading to ring-opening or the formation of hydroxylated or other oxidized by-products. The use of strong oxidizing agents should be avoided during storage and handling.

-

Thermal Stress: While specific data for N-Boc-3-methyl-4-piperidone is not extensively published, piperidine derivatives can undergo thermal decomposition at elevated temperatures.[5] Decomposition pathways could involve fragmentation of the ring or side chains.

-

Photostability: Many organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation.[6][7][8][9][10] Photolytic degradation can lead to the formation of radical species and a cascade of subsequent reactions, resulting in a complex mixture of degradants. It is crucial to protect N-Boc-3-methyl-4-piperidone from light.

The presence of the 3-methyl group may have a subtle influence on the stability of the piperidone ring through steric and electronic effects, although specific studies on this are limited.

A proposed primary degradation pathway is illustrated below:

Caption: Proposed primary degradation pathway for N-Boc-3-methyl-4-piperidone.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of N-Boc-3-methyl-4-piperidone, the following storage and handling conditions are recommended based on best practices for similar compounds:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermal degradation and preserves long-term stability.[11] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidative degradation by excluding atmospheric oxygen. |

| Light Exposure | Store in amber or opaque containers | Protects the compound from photolytic degradation.[11] |

| Moisture | Store in a dry environment with a desiccant | Prevents hydrolysis of the compound, although the Boc group is relatively stable to neutral water.[5] |

| Container | Tightly sealed, chemically resistant containers (e.g., glass, polyethylene) | Prevents contamination and exposure to air and moisture.[12] |

| Chemical Incompatibility | Avoid strong acids, strong oxidizing agents | Strong acids will cleave the Boc protecting group. Strong oxidizing agents can degrade the piperidone ring.[13][14] |

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Experimental Protocols for Stability and Purity Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of N-Boc-3-methyl-4-piperidone over time and for identifying any degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Stability-Indicating HPLC Method

The following is a proposed HPLC method for the purity assessment of N-Boc-3-methyl-4-piperidone. This method should be validated according to ICH guidelines.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the N-Boc-3-methyl-4-piperidone sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.[15][16][17][18][19][20]

Caption: Workflow for forced degradation studies of N-Boc-3-methyl-4-piperidone.

Step-by-Step Protocol:

-

Acid Hydrolysis: Dissolve the sample in 0.1N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

-

Base Hydrolysis: Dissolve the sample in 0.1N NaOH and heat at 60°C for a specified period. Neutralize the solution before HPLC analysis.

-

Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.

-

Thermal Degradation: Expose the solid sample to dry heat at 80°C for a specified period. Dissolve the sample in the mobile phase for analysis.

-

Photolytic Degradation: Expose the solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7][8][9][10] A control sample should be kept in the dark.

For all stress conditions, samples should be taken at various time points to track the degradation over time. The goal is to achieve 5-20% degradation of the parent compound to ensure that the major degradation products are formed and can be adequately separated and detected.

Characterization of Degradation Products

Degradation products can be characterized using a combination of analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the degradation products.[21][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structures of the isolated degradation products.[21][23][24] High-resolution NMR can provide detailed structural information.

Conclusion

The stability of N-Boc-3-methyl-4-piperidone is a critical factor in its successful application in pharmaceutical synthesis. The primary degradation pathway is the acid-catalyzed cleavage of the N-Boc protecting group. The compound may also be susceptible to oxidative, thermal, and photolytic degradation. Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is essential for preserving its purity and integrity.

A validated stability-indicating HPLC method, coupled with comprehensive forced degradation studies, provides a robust framework for monitoring the stability of N-Boc-3-methyl-4-piperidone and for identifying potential degradation products. By implementing the guidelines and protocols outlined in this document, researchers and drug development professionals can ensure the quality of this vital synthetic intermediate, thereby contributing to the development of safe and effective pharmaceuticals.

References

- 1. scbt.com [scbt.com]

- 2. N-Boc-3-methyl-4-piperidone 97% | CAS: 181269-69-2 | AChemBlock [achemblock.com]

- 3. keyorganics.net [keyorganics.net]

- 4. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 5. biosynce.com [biosynce.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atlas-mts.com [atlas-mts.com]

- 9. youtube.com [youtube.com]

- 10. fda.gov [fda.gov]

- 11. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. university-operations.scu.edu [university-operations.scu.edu]

- 14. vumc.org [vumc.org]

- 15. researchgate.net [researchgate.net]

- 16. pharmtech.com [pharmtech.com]

- 17. longdom.org [longdom.org]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stress Testing: The Chemistry of Drug Degradation | Semantic Scholar [semanticscholar.org]

- 21. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]

- 23. N-Boc-3-Methylpiperidin-4-one(374794-77-1) 1H NMR spectrum [chemicalbook.com]

- 24. N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum [chemicalbook.com]

The Prudent Chemist's Guide to tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate: A Technical Whitepaper on Safe Handling and Synthetic Application

This guide provides an in-depth technical overview of the safe handling, storage, and application of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS No. 181269-69-2), a key building block in modern medicinal chemistry and pharmaceutical development.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure both experimental success and laboratory safety.

Understanding the Molecule: A Chemist's Perspective

This compound, also known as N-Boc-3-methyl-4-piperidone, is a derivative of piperidine, a ubiquitous scaffold in numerous pharmaceuticals.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom modulates the reactivity of the piperidine ring, making it a versatile intermediate for targeted chemical modifications.[3] The ketone functionality at the 4-position and the methyl group at the 3-position offer strategic points for further chemical elaboration, such as reductive amination and alkylation, to build molecular complexity.

Key Structural Features and Their Implications:

-

N-Boc Group: This bulky protecting group prevents unwanted side reactions at the nitrogen atom, such as N-alkylation, under many reaction conditions. It can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to reveal the secondary amine for subsequent transformations.

-

4-Oxo Group: The ketone functionality is a prime site for nucleophilic attack, enabling the introduction of a wide range of substituents. It is the key reactive center for reactions like reductive amination, allowing for the formation of new carbon-nitrogen bonds.

-

3-Methyl Group: The methyl substituent introduces a chiral center (if a single enantiomer is used) and provides steric bulk that can influence the stereochemical outcome of reactions at the adjacent ketone.

Hazard Identification and Risk Mitigation: A Proactive Approach to Safety

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. Based on available safety data sheets (SDS), this compound presents several health risks that necessitate stringent safety protocols.[2]

Summary of Hazards

| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[2] | P264, P270, P301+P317, P330, P501 |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin.[2] | P280, P302+P352, P317, P321, P362+P364, P501 |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[2] | P261, P271, P304+P340, P317, P501 |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[2] | P264, P280, P302+P352, P332+P317, P362+P364 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[2] | P264, P280, P305+P351+P338, P337+P317 |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation.[2] | P261, P271, P304+P340, P319, P403+P233, P405, P501 |

The Causality Behind Safety Protocols: A Self-Validating System

The following protocols are designed to create a self-validating system of safety, where each step is a logical consequence of the compound's chemical and toxicological properties.

Personal Protective Equipment (PPE): The First Line of Defense

-

Eye Protection: Due to the risk of serious eye irritation, chemical safety goggles are mandatory.[2] A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

-

Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling organic chemicals. Always inspect gloves for tears or punctures before use.[2] Given that the compound is harmful in contact with skin, immediate removal and washing are crucial in case of exposure.[2]

-

Skin and Body Protection: A lab coat is essential to protect against skin contact.[2] When handling larger quantities, consider using an apron or chemical-resistant suit.

-

Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[2][4]

Engineering Controls: Creating a Safe Workspace

-

Ventilation: A properly functioning chemical fume hood is the most critical engineering control to mitigate inhalation hazards.[4]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the event of accidental eye or skin contact.[4]

Safe Handling and Storage: Preventing Exposure and Degradation

-

Handling:

-

Storage:

Spill and Disposal Procedures: Preparedness and Responsibility

-

Spills:

-

In case of a spill, evacuate the area and alert others.

-

For small spills of the solid, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[2]

-

For larger spills, or if the spill involves a solution, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Wash the spill area thoroughly with soap and water.[2]

-

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.[2] This may involve incineration in a licensed hazardous waste facility.

-

Experimental Protocol: Reductive Amination as a Case Study

Reductive amination is a powerful and widely used method in pharmaceutical synthesis to form carbon-nitrogen bonds.[5] The following protocol provides a detailed, step-by-step methodology for the reductive amination of this compound with a primary amine, serving as a practical example of its application.

Reaction Scheme

References

- 1. connectjournals.com [connectjournals.com]

- 2. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]

- 3. 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate | 161491-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Biological significance of substituted 4-piperidones

An In-depth Technical Guide to the Biological Significance of Substituted 4-Piperidones

Abstract

The 4-piperidone ring system represents a quintessential "privileged scaffold" in medicinal chemistry, serving as the foundational core for a vast array of biologically active compounds.[1][2][3] Its synthetic tractability, coupled with the ability to introduce diverse substituents at multiple positions, allows for the precise modulation of stereoelectronic properties to achieve desired pharmacological effects. This technical guide provides a comprehensive overview of the biological significance of substituted 4-piperidones, intended for researchers, medicinal chemists, and drug development professionals. We will explore the key synthetic strategies, delve into the structure-activity relationships (SAR), and elucidate the mechanisms of action across major therapeutic areas including oncology, infectious diseases, and neurology. This document synthesizes field-proven insights with technical accuracy, presenting detailed experimental protocols and visual data to facilitate a deeper understanding and application of this versatile heterocyclic motif in modern drug discovery.

The 4-Piperidone Scaffold: A Cornerstone in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural feature in numerous natural alkaloids and synthetic pharmaceuticals.[2][4] The introduction of a ketone at the C-4 position creates the 4-piperidone scaffold, a versatile intermediate whose reactivity can be harnessed for extensive molecular elaboration.[1][5]

Chemical Identity and Synthetic Accessibility

At its core, 4-piperidone is a six-membered heterocyclic ketone.[1] The presence of both a reactive carbonyl group and a secondary amine provides two key points for chemical modification, making it an ideal starting point for library synthesis.[6] The nitrogen atom can be readily alkylated or acylated, while the ketone can undergo reactions such as condensation, reduction, or nucleophilic addition. Furthermore, the adjacent methylene protons are enolizable, allowing for reactions at the α-positions.

One of the most robust and widely used methods for synthesizing the 4-piperidone core is the Mannich reaction.[7][8][9] This one-pot multicomponent reaction offers an efficient route to construct the heterocyclic ring with substituents at the N-1, C-2, and C-6 positions.

Caption: General workflow for the Mannich synthesis of 4-piperidones.

The choice of reactants in the Mannich condensation directly influences the substitution pattern of the final product, providing a straightforward method for generating structural diversity. For more complex syntheses, the piperidine nitrogen is often protected, for instance with a tert-butoxycarbonyl (Boc) group, to prevent its interference and allow for selective reactions at the C-4 ketone.[6]

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

Substituted 4-piperidones have emerged as a highly promising class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines through diverse mechanisms of action.[10][11][12]

Mechanisms of Action

The anticancer effects of 4-piperidone derivatives are not monolithic; rather, they operate through several distinct molecular pathways.

-

Michael Acceptors and Thiol Alkylation: Many potent anticancer 4-piperidones are α,β-unsaturated ketones, particularly 3,5-bis(benzylidene) derivatives.[10] These compounds act as Michael acceptors, reacting with cellular nucleophiles like the thiol groups of cysteine residues in proteins. This interaction can disrupt the function of critical enzymes and transcription factors, leading to cytotoxicity. Because this mechanism does not target nucleic acids directly, these compounds are less likely to be mutagenic.[10]

-

Topoisomerase IIα Inhibition: Certain 4-piperidone-1-carboxamides have been shown to function as topoisomerase IIα inhibitors.[13][14] This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to double-strand breaks in DNA, ultimately triggering apoptosis.[13]

-

Signaling Pathway Modulation: Advanced derivatives have been designed to target specific oncogenic signaling pathways. For example, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) was found to suppress pancreatic cancer growth by inhibiting the Notch signaling pathway.[15] It achieves this by reducing the expression of the ligand Jagged-1 and key components of the γ-secretase complex, which is required for Notch-1 activation.[15] Downregulation of this pathway inhibits both tumor growth and angiogenesis.[15]

Caption: DiFiD inhibits the Notch signaling pathway to suppress tumor growth.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have provided a roadmap for designing potent anticancer 4-piperidones. The 3,5-bis(ylidene) substitution pattern is a recurring motif in highly active compounds.

| General Structure | Substituent (R) | Key Findings | Cancer Cell Lines | Reference |

| 3,5-bis(benzylidene)-4-piperidone | Halogens (e.g., Br) on the benzylidene rings | Halogenation, particularly with bromine, significantly increased antiproliferative activity compared to non-halogenated analogs. | Melanoma (518A2), Colon (HCT116) | [11] |

| 3,5-bis(furfurylidene)-4-piperidone | Acyl/Sulfonyl groups on the piperidine nitrogen | N-acylated and N-sulfonylated derivatives showed significant cytotoxicity. | Leukemia (Molt-4), Colon | [10] |

| N-Acryloyl-3,5-bis(ylidene)-4-piperidone | Varies | The N-acryloyl group is critical for activity, acting as a Michael acceptor. | Breast (MDA-MB231), Pancreatic (PC3) | [13] |

| 4-piperidone based curcuminoids | Amido-ether side chains | Showed better cytotoxicity than curcumin and inhibited TNF-α-induced NF-κB activation. | Myeloid Leukemia (KBM5), Colon (HCT116) | [16] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of compounds by measuring the metabolic activity of cells.[10]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the substituted 4-piperidone compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical and should be optimized for the specific cell line and compound class.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 2-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Antimicrobial and Antifungal Applications

The 4-piperidone scaffold is a fertile ground for the development of novel antimicrobial agents to combat drug-resistant pathogens.[2][7] Derivatives have shown significant activity against a range of bacteria and fungi.[8][17][18]

Key Structural Features for Antimicrobial Efficacy

Synthesis of 2,6-diaryl-3-methyl-4-piperidones via the Mannich reaction has produced compounds with notable antibacterial activity against strains like Staphylococcus aureus and E. coli.[7] Further derivatization of the C-4 ketone into thiosemicarbazones has been shown to significantly enhance antifungal activity.[7] Oxime ethers derived from 4-piperidones have also demonstrated potent antibacterial and antifungal properties, with halogenated substituents on the ether moiety often improving efficacy.[17]

| Compound Class | Target Organism(s) | Key SAR Finding | Reference |

| 2,6-diaryl-3-methyl-4-piperidones | S. aureus, E. coli, B. subtilis | Showed good activity comparable to ampicillin. | [7] |

| Thiosemicarbazone derivatives of 4-piperidones | M. gypseum, C. albicans | The addition of the thiosemicarbazone moiety dramatically enhanced antifungal activity compared to the parent piperidone. | [7] |

| 4-piperidone oxime ethers | B. subtilis, A. flavus | Halogen substitutions (Cl, Br) on the O-benzyl group of the oxime ether led to potent activity. | [17] |

| N-methyl 4-piperidone curcuminoids | Cariogenic Bacteria (S. mutans) | The N-methyl-4-piperidone ring boosted antibacterial activity compared to simpler acetone-derived curcuminoids. | [19] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Step-by-Step Methodology:

-

Inoculum Preparation: Grow the microbial strain (e.g., S. aureus ATCC 6538) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculation: Dilute the adjusted microbial suspension and add it to each well of the plate to achieve a final concentration of 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ampicillin) should also be tested as a reference.[7]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Antiviral Potential: A Scaffold for Inhibiting Viral Replication

The structural diversity of substituted piperidines makes them attractive candidates for antiviral drug discovery.[20][21] Research has shown efficacy against several clinically relevant viruses.

Broad-Spectrum Antiviral Activity

-

Coronaviruses: A library of 1,4,4-trisubstituted piperidines, synthesized via an Ugi four-component reaction, yielded compounds with potent activity against human coronavirus 229E and SARS-CoV-2.[20] These compounds were found to inhibit the viral main protease (Mpro), a crucial enzyme for viral polyprotein processing.[20]

-

Cytomegalovirus (CMV): Piperidine-4-carboxamides have been identified as potent and selective inhibitors of human CMV replication, acting at the late stages of the replication cycle.[22]

-

HIV and Influenza: Purine derivatives substituted with a piperidine moiety have shown remarkable inhibitory potencies against HIV-1.[23] Other N-substituted piperidine derivatives have demonstrated effectiveness against the influenza A/H1N1 virus.[21]

Experimental Protocol: Viral Load Reduction Assay (RT-qPCR)

This assay quantifies the amount of viral RNA in the supernatant of infected cells to directly measure the effect of a compound on viral replication.[20]

Step-by-Step Methodology:

-

Cell Infection: Seed host cells (e.g., A549-AT for SARS-CoV-2) in a multi-well plate and allow them to form a confluent monolayer.

-

Compound Treatment: Treat the cells with various concentrations of the 4-piperidone derivative.

-

Virus Inoculation: Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a defined period (e.g., 3 days) to allow for viral replication.[20]

-

Supernatant Collection: Collect the cell culture supernatant, which contains progeny virions.

-

RNA Extraction: Isolate viral RNA from the supernatant using a commercial viral RNA extraction kit.

-

Reverse Transcription Quantitative PCR (RT-qPCR):

-

Convert the extracted viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Amplify a specific viral gene target from the cDNA using qPCR with specific primers and probes.

-

Quantify the viral RNA copy number by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations.

-

-

Data Analysis: Calculate the log₁₀ reduction in viral load for each compound concentration compared to the untreated virus control.

Neuropharmacological Significance

The piperidine ring is a core component of many centrally acting drugs, and 4-piperidone derivatives are no exception. They have been explored for their ability to modulate various neurotransmitter systems and for potential neuroprotective applications.[24][25]

-

Transporter and Receptor Modulation: Substituted N-benzyl piperidines have been synthesized and evaluated for their affinity and selectivity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[26] Such compounds are valuable as pharmacological tools and potential therapeutics for conditions like cocaine addiction.[26] 4,4-disubstituted piperidines have also been developed as high-affinity neurokinin-1 (NK1) receptor antagonists.[27]

-

Neuroprotection: Piperazine derivatives, which share structural similarities, have demonstrated strong neuroprotective properties against β-amyloid-induced toxicity in models of Alzheimer's disease.[28] The mechanism appears to involve protecting mitochondria and inhibiting glutamate-induced neurotoxicity.[28] While not directly 4-piperidones, these findings highlight the potential of related heterocyclic scaffolds. The natural product piperine (containing a piperidine ring) has shown protective effects in a mouse model of Parkinson's disease through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[29]

Conclusion and Future Perspectives

Substituted 4-piperidones have unequivocally demonstrated their value as a privileged scaffold in drug discovery. Their synthetic accessibility allows for the creation of vast chemical libraries, while their structural versatility enables the fine-tuning of activity against a wide spectrum of biological targets. The research highlighted in this guide showcases significant achievements in developing 4-piperidone-based compounds with potent anticancer, antimicrobial, antiviral, and neuropharmacological activities.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these promising lead compounds. A deeper understanding of their off-target effects and toxicity is crucial for clinical translation. Furthermore, the application of computational chemistry and machine learning could accelerate the design of next-generation 4-piperidone derivatives with enhanced potency and selectivity for novel biological targets. The continued exploration of this remarkable scaffold is certain to yield new and effective therapeutic agents for a range of human diseases.

References

- 1. grokipedia.com [grokipedia.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 14. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of 4-piperidone Based Curcuminoids with Anti-inflammatory and Anti-Proliferation Potential in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 26. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Core: A Technical Guide to tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate in Modern Medicinal Chemistry

Introduction: The Privileged Piperidine Scaffold and the Rise of a Versatile Building Block

In the landscape of contemporary drug discovery, the piperidine ring stands as a "privileged scaffold"—a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to orient substituents in three-dimensional space to effectively interact with biological targets. Within this important class of heterocycles, tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of the synthesis, chemical logic, and strategic applications of this compound in medicinal chemistry. We will delve into the rationale behind its synthesis, the critical role of its constituent parts—the Boc protecting group, the methyl substituent, and the ketone functionality—and its pivotal role in the construction of high-impact therapeutics, most notably the Janus kinase (JAK) inhibitor, Tofacitinib.[2]

Chemical Profile and Strategic Importance

The utility of this compound as a synthetic intermediate is rooted in its unique combination of structural features:

-